molecular formula C11H16N2O B13351876 (3R,4R)-4-(benzylamino)pyrrolidin-3-ol

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol

Cat. No.: B13351876
M. Wt: 192.26 g/mol
InChI Key: FZSRJTMTNBARDY-GHMZBOCLSA-N
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Description

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

    Formation of Intermediate: The pyrrolidine is first protected to form an intermediate compound.

    Substitution Reaction: The protected pyrrolidine undergoes a substitution reaction with benzylamine under controlled conditions to introduce the benzylamino group.

    Deprotection: The intermediate is then deprotected to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine derivative.

Scientific Research Applications

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (3R,4R)-4-(benzylamino)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.

    (3R,4R)-4-(ethylamino)pyrrolidin-3-ol: Similar structure with an ethyl group.

Uniqueness

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(3R,4R)-4-(benzylamino)pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O/c14-11-8-12-7-10(11)13-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1

InChI Key

FZSRJTMTNBARDY-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)O)NCC2=CC=CC=C2

Origin of Product

United States

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